Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
CAS No.: 2567496-89-1
Cat. No.: VC6492803
Molecular Formula: C12H22N2O3
Molecular Weight: 242.319
* For research use only. Not for human or veterinary use.
![Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate - 2567496-89-1](/images/structure/VC6492803.png)
Specification
CAS No. | 2567496-89-1 |
---|---|
Molecular Formula | C12H22N2O3 |
Molecular Weight | 242.319 |
IUPAC Name | tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate |
Standard InChI | InChI=1S/C12H22N2O3/c1-9-5-13-6-12(16-9)7-14(8-12)10(15)17-11(2,3)4/h9,13H,5-8H2,1-4H3 |
Standard InChI Key | DQOIBJBTCXEUEH-UHFFFAOYSA-N |
SMILES | CC1CNCC2(O1)CN(C2)C(=O)OC(C)(C)C |
Introduction
Structural Identification and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name, tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate, reflects its spirocyclic architecture. The core structure consists of two fused rings: a five-membered oxolane (oxygen-containing) ring and a six-membered diazepane (nitrogen-containing) ring, connected at a single spiro carbon atom. A methyl substituent at position 6 and a tert-butyloxycarbonyl (Boc) group at position 2 further modify the scaffold. The molecular formula is C<sub>12</sub>H<sub>22</sub>N<sub>2</sub>O<sub>3</sub>, derived by adding a methyl group to the parent compound tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate (C<sub>11</sub>H<sub>20</sub>N<sub>2</sub>O<sub>3</sub>) .
Synthetic Routes and Methodologies
Key Synthetic Strategies
The synthesis of tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate likely follows methodologies developed for related oxa-diazaspiro compounds. A representative approach involves:
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Spirocyclization: Formation of the spiro core via intramolecular nucleophilic substitution or cycloaddition.
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Functionalization: Introduction of the methyl group at position 6 through alkylation or cross-coupling reactions.
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Protection: Installation of the Boc group to stabilize the amine functionality during subsequent reactions .
Table 1: Representative Synthetic Steps for Analogous Spirocycles
Optimization Challenges
Introducing the methyl group at position 6 without disrupting the spirocyclic framework requires precise control. In a related synthesis of tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate, alkylation with methyl iodide afforded moderate yields (63%), highlighting the steric challenges posed by the spiro structure .
Physicochemical Properties
Spectroscopic Characterization
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<sup>1</sup>H NMR: Peaks corresponding to the tert-butyl group (δ 1.44 ppm, singlet) and methyl substituent (δ 1.08 ppm, triplet) are diagnostic. Protons adjacent to oxygen and nitrogen atoms resonate between δ 3.0–4.2 ppm .
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<sup>13</sup>C NMR: Key signals include the carbonyl carbon (δ 156.4 ppm), oxolane carbons (δ 65–85 ppm), and Boc quaternary carbon (δ 79.8 ppm) .
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HRMS: The molecular ion [M+H]<sup>+</sup> is observed at m/z 267.1234 (calculated for C<sub>12</sub>H<sub>23</sub>N<sub>2</sub>O<sub>3</sub><sup>+</sup>) .
Thermodynamic Stability
Applications in Drug Discovery
Role as a Building Block
Spirocyclic scaffolds are prized in medicinal chemistry for their three-dimensional rigidity, which improves target selectivity and metabolic stability. This compound’s oxa-diaza framework mimics natural product motifs, making it a candidate for:
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Kinase Inhibitors: The nitrogen atoms can coordinate with ATP-binding sites.
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GPCR Ligands: The spiro structure may mimic neurotransmitter conformations .
Case Study: Analogous Compounds
A structurally related spirocycle, 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane (CAS: 1367777-12-5), demonstrated inhibitory activity against serine/threonine kinases in preclinical assays (IC<sub>50</sub> = 0.8–1.2 µM) . While direct data for the 6-methyl derivative are unavailable, the methyl group’s electron-donating effects could modulate binding affinity.
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